

A Comparative Guide to ERR α Modulators: DS45500853 vs. XCT790

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Compound of Interest

Compound Name: DS45500853

Cat. No.: B12420038

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For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating the function of therapeutic targets. This guide provides a detailed comparison of two modulators of the Estrogen-Related Receptor α (ERR α): the novel agonist **DS45500853** and the widely used synthetic inverse agonist XCT790. This comparison is based on available experimental data to facilitate informed decisions in research applications.

Estrogen-Related Receptor α (ERR α) is an orphan nuclear receptor that plays a crucial role in regulating energy homeostasis and cellular metabolism.^[1] Its involvement in various physiological and pathological processes, including metabolic disorders and cancer, has made it an attractive target for therapeutic intervention.^{[2][3]} **DS45500853** and XCT790 represent two distinct classes of ERR α modulators, an agonist and an inverse agonist, respectively, each with unique characteristics and experimental considerations.

At a Glance: Key Differences

Feature	DS45500853	XCT790
Mechanism of Action	ERRα Agonist	ERRα Inverse Agonist
Primary Effect on ERRα	Activates transcriptional activity	Inhibits constitutive transcriptional activity
Known Off-Target Effects	Noted to avoid PPARγ activity[4]	Potent mitochondrial uncoupler[5][6][7]
Primary Research Area	Metabolic disorders, such as Type 2 Diabetes Mellitus[8][9]	Cancer, metabolic studies[3][10][11]

Quantitative Performance Data

The following tables summarize the available quantitative data for **DS45500853** and **XCT790**, providing a basis for comparing their potency and cellular effects.

Table 1: In Vitro Potency and Efficacy

Compound	Assay	Target Interaction	Value	Reference
DS45500853	Co-repressor Peptide Interaction Assay	Inhibition of RIP140 binding to GST-ERR α LBD	IC50: 0.80 μ M	[8][9]
Full-Length ERR α Luciferase Reporter Assay	Transcriptional activation in MG63 cells	EC50: 5.4 μ M	[8]	
XCT790	ERR α Inverse Agonist Assay	Inhibition of ERR α constitutive activity	IC50: 0.37 μ M	[12]
Cell Viability Assay (MDA-MB-231 TNBC cells, 48h)	Inhibition of cell proliferation	IC50: 13.7 μ M	[11][13]	
Cell Viability Assay (BT-549 TNBC cells, 48h)	Inhibition of cell proliferation	IC50: 13.3 μ M	[11][13]	

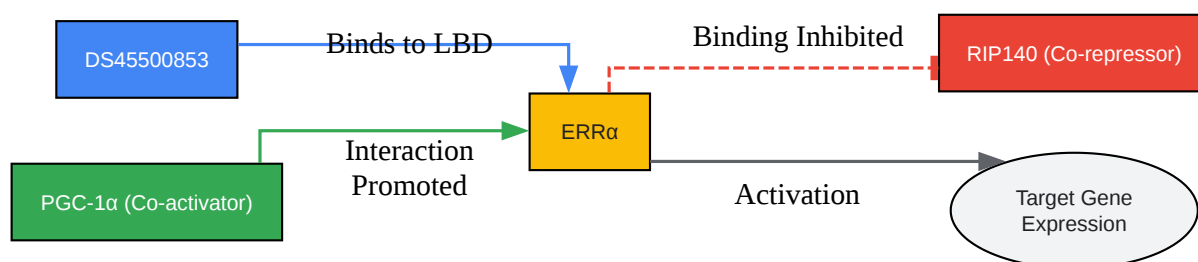
Table 2: Effects on Cellular Processes

Compound	Cell Line	Experiment	Observation	Reference
XCT790	MDA-MB-231	Apoptosis Detection (FCM)	Time-dependent increase in apoptosis with 10 μ M treatment.	[13]
MDA-MB-231	Mitochondrial Membrane Potential (JC-1)	Time-dependent decrease in $\Delta\Psi_m$ with 10 μ M treatment.	[13]	
MNT1	ATP Levels	Rapid depletion of cellular ATP.	[5][6]	
MNT1	Mitochondrial Respiration (Seahorse XF)	Increased oxygen consumption rates (OCR), indicative of uncoupling.	[5][6]	

Mechanism of Action and Signaling Pathways

DS45500853 and XCT790 exert opposing effects on $ERR\alpha$ activity, which in turn modulates distinct downstream signaling pathways.

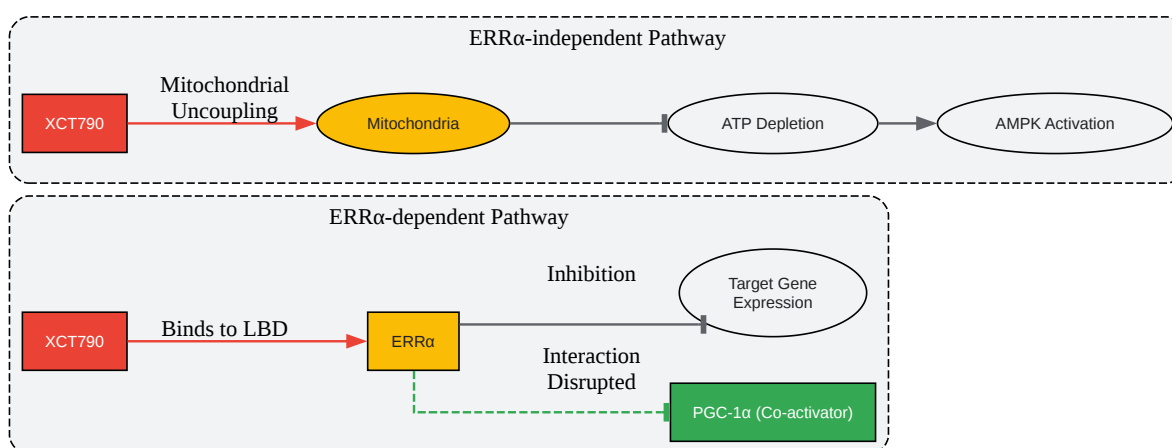
DS45500853 acts as an agonist, promoting the transcriptional activity of $ERR\alpha$. It inhibits the binding of the co-repressor peptide RIP140 to the $ERR\alpha$ ligand-binding domain (LBD), suggesting it stabilizes an active conformation of the receptor.[8][9] This leads to the activation of $ERR\alpha$ target genes, many of which are involved in mitochondrial biogenesis and function, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle.[14]



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DS45500853 Agonist Mechanism

XCT790, in contrast, is an inverse agonist of $ERR\alpha$. It binds to the ligand-binding pocket of $ERR\alpha$ and disrupts the interaction with co-activators like PGC-1 α , thereby suppressing the constitutive activity of the receptor.[5][6][15] This leads to the downregulation of $ERR\alpha$ target gene expression. However, a critical confounding factor for XCT790 is its potent ability to uncouple mitochondrial respiration from ATP synthesis, an effect that is independent of $ERR\alpha$. [5][6][7] This off-target effect leads to a rapid depletion of cellular ATP, activation of AMPK, and can induce apoptosis.[5][6]



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XCT790 Dual Mechanisms of Action

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are outlines of key assays used to characterize **DS45500853** and XCT790.

ERR α Transcriptional Activation/Inverse Agonist Assay (Luciferase Reporter Assay)

This assay is fundamental for determining the agonist or inverse agonist activity of a compound on ERR α .

- **Cell Culture and Transfection:** HEK293 or other suitable cells are cultured in hormone-free medium.[16] Cells are then transfected with a luciferase reporter construct containing ERR α response elements and a plasmid expressing either full-length ERR α or a Gal4-ERR α LBD fusion protein.[1][16]
- **Compound Treatment:** Transfected cells are treated with a dilution series of the test compound (e.g., **DS45500853** or XCT790) for a specified period (e.g., 18-24 hours).[1][8]
- **Luciferase Activity Measurement:** After treatment, cells are lysed, and luciferase activity is measured using a luminometer.[16]
- **Data Analysis:** Luminescence values are normalized to a control (e.g., DMSO vehicle). For agonists like **DS45500853**, an EC50 value is calculated from the dose-response curve. For inverse agonists like XCT790, an IC50 value is determined.[8][12]



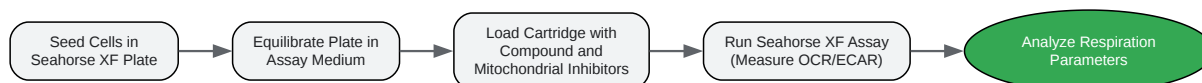
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Luciferase Reporter Assay Workflow

Mitochondrial Uncoupling Assay (Seahorse XF Analyzer)

This assay is critical for assessing the off-target mitochondrial effects of compounds like XCT790.

- **Cell Seeding:** Cells (e.g., MNT1) are seeded into a Seahorse XF assay plate and allowed to adhere.^{[5][6]}
- **Compound Injection:** The Seahorse XF Analyzer sequentially injects the test compound (XCT790), followed by mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure key parameters of mitochondrial respiration.
- **Measurement of OCR and ECAR:** The instrument measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.^{[5][6]}
- **Data Interpretation:** A sharp increase in OCR after the addition of the test compound, not accompanied by a proportional increase in ATP production (which is inhibited by oligomycin), is indicative of mitochondrial uncoupling.^{[5][6]}



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Mitochondrial Respiration Assay Workflow

Concluding Remarks

DS45500853 and XCT790 are valuable tools for investigating the biology of $ERR\alpha$, but their opposing mechanisms of action and differing selectivity profiles necessitate careful consideration in experimental design and data interpretation.

DS45500853 is a novel $ERR\alpha$ agonist that holds promise for studying the therapeutic potential of activating $ERR\alpha$, particularly in the context of metabolic diseases.^{[4][8]} Its lack of activity on $PPAR\gamma$ is a significant advantage, reducing the potential for confounding off-target effects.^[4]

XCT790 is a potent and well-characterized ERR α inverse agonist that has been instrumental in defining the role of ERR α in various cancers.[3][10][13] However, its profound mitochondrial uncoupling activity, which occurs independently of ERR α , is a critical caveat.[5][6][7]

Researchers using XCT790 must design experiments that can distinguish between ERR α -dependent and -independent effects, for instance, by using ERR α knockdown or knockout models as controls.[5][6]

The choice between **DS45500853** and XCT790 will ultimately depend on the specific research question. For studies aiming to understand the consequences of ERR α activation, **DS45500853** is the more appropriate tool. Conversely, for investigating the effects of ERR α inhibition, XCT790 can be used, but with the crucial implementation of controls to account for its mitochondrial uncoupling effects. As research in this field progresses, the development of more selective and potent ERR α modulators will further enhance our ability to dissect the complex roles of this important nuclear receptor.

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